![molecular formula C19H13BrFNO3S B2612879 N-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide CAS No. 339104-62-0](/img/structure/B2612879.png)
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide” is a compound that has been studied for its potential antimicrobial and antibiofilm actions . It contains an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .
Molecular Structure Analysis
The molecular formula of “N-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide” is C14H13BrN2O3S. It has an average mass of 369.234 Da and a monoisotopic mass of 367.983032 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3. It has a molar refractivity of 84.7±0.4 cm3. It has 5 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds. Its ACD/LogP is 3.70, ACD/LogD (pH 5.5) is 2.91, and ACD/LogD (pH 7.4) is 2.86. It has a polar surface area of 84 Å2 and a molar volume of 227.8±3.0 cm3 .Applications De Recherche Scientifique
Antimicrobial Activity
This compound has shown promising potential in the development of novel antimicrobial agents. It has been tested for antimicrobial action against bacterial and fungal strains . Particularly, it has shown effectiveness in fighting Gram-positive pathogens, and especially Enterococcus faecium biofilm-associated infections .
Antioxidant Activity
The compound has been tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays . Antioxidants are crucial in neutralizing harmful free radicals in the body, thus this compound could potentially be used in treatments that require antioxidant properties.
Toxicity Testing
The compound has been tested for toxicity on freshwater cladoceran Daphnia magna Straus . Understanding the toxicity of a compound is crucial in determining its safety profile and potential environmental impact.
Drug Design
The compound’s structure, which includes an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, makes it a part of N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes . These chemotypes are often used in drug design, indicating the compound’s potential in the development of new therapeutic agents.
In Silico Studies
In silico studies have been performed concerning the potential antimicrobial effect and toxicity of the compound . These studies use computer simulations to predict the behavior of the compound, which can provide valuable insights before conducting in vitro or in vivo experiments.
Anticancer Activity
While not directly mentioned in the context of this specific compound, similar compounds have been evaluated for their in vitro anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . This suggests potential avenues for future research into the anticancer properties of “N-[4-(4-bromobenzenesulfonyl)phenyl]-4-fluorobenzamide”.
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(4-bromophenyl)sulfonylphenyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFNO3S/c20-14-3-9-17(10-4-14)26(24,25)18-11-7-16(8-12-18)22-19(23)13-1-5-15(21)6-2-13/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEVWNCCPMFDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

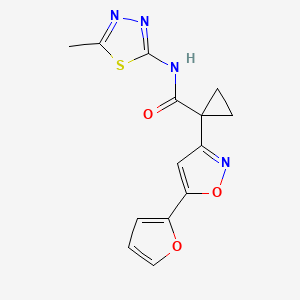
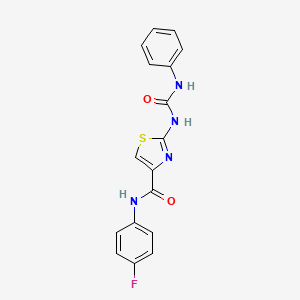
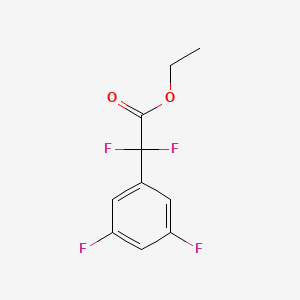
![3-((1-(4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2612801.png)
![2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2612804.png)
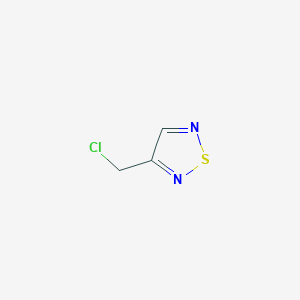
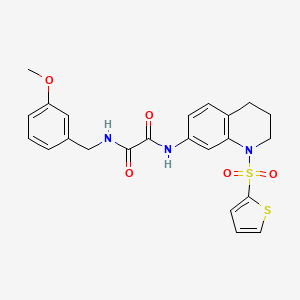
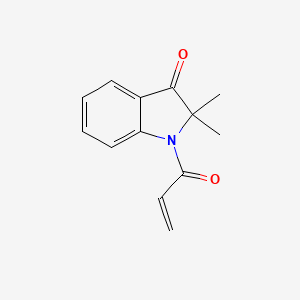
![N-cyclohexyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2612809.png)
![ethyl 2-amino-9-methoxy-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate](/img/structure/B2612810.png)


![2-(2-methylpropyl)-6-[(2,4,6-trimethylphenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2612817.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2612819.png)